Squamocin G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

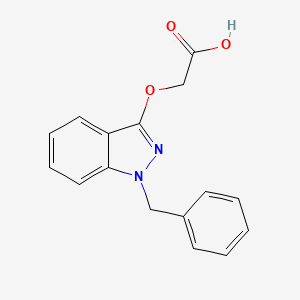

Squamocin G is a bis-tetrahydrofuran annonaceous acetogenin . It has been isolated from several genera of the plant family, the Annonaceae . Squamocin G has been reported to have significant effects on cancer cells, including inhibiting their proliferation, causing cell cycle arrest at the G1 phase, and activating both intrinsic and extrinsic pathways to apoptosis .

Chemical Reactions Analysis

Squamocin G has been found to modulate the phosphorylation levels of histone H3 at S10 and S28, which is associated with the downregulation of aurora B and pMSK1 expressions . This modulation affects epigenetic alterations, providing a novel view of the antitumor mechanism of squamocin .Applications De Recherche Scientifique

Anticancer Activity

Squamocin G, a type of annonaceous acetogenin, has shown significant anticancer activity. Notable research includes:

G2/M Phase Arrest in Chronic Myeloid Leukemia : Squamocin induces G2/M phase arrest in K562 leukemia cells, increasing cyclin-dependent kinase inhibitors p21 and p27, and reducing Cdk1 and Cdc25C kinase activities, thus inhibiting cell proliferation (Mei-Chin Lu et al., 2006).

Induction of Apoptosis in Leukemia Cell Lines : Squamocin has been found to induce apoptosis in HL-60 leukemia cells by activating caspase-3, related to SAPK activation (Xiao-Feng Zhu et al., 2002).

Effects on Multidrug Resistant Breast Cancer Cells : Squamocin shows equal inhibitory effects on both normal and multidrug-resistant MCF7 breast cancer cell lines, mainly by blocking the cell cycle in the G1-phase (S. Raynaud et al., 1999).

Selective Cytotoxicity in Bladder Cancer Cells : It exhibits selective cytotoxicity in bladder cancer cells, particularly in the S-phase, inducing apoptosis through Bax-, Bad-, and caspase-3-related pathways (S. Yuan et al., 2006).

Insecticidal and Larvicidal Properties

Squamocin G also has applications in pest control:

Effects on Insect Midgut Cells : It induces significant morphological changes in the midgut cells of insects like Anticarsia gemmatalis, suggesting its potential as a bioinsecticide (M. Fiaz et al., 2018).

Larvicidal Activity Against Aedes aegypti : Demonstrating cytotoxicity against the midgut epithelium of mosquito larvae, squamocin is a promising agent for controlling mosquito-borne diseases (M. Costa et al., 2014).

Other Applications

Additional research areas where squamocin G is being explored include:

Enhancing Biofilm Formation in Bacteria : It stimulates biofilm production in Pseudomonas plecoglossicida J26, a bacterium involved in the degradation of polycyclic aromatic hydrocarbons, highlighting its potential in bioremediation processes (E. Parellada et al., 2011).

Stimulation of Ion Currents in Smooth Muscle Cells : Squamocin activates Ca(2+)-activated K+ current in smooth muscle cells of the human coronary artery, which could have implications in vascular biology (Sheng-Nan Wu et al., 2003).

Orientations Futures

The future directions of research on Squamocin G could include further investigation into its antitumor mechanisms, particularly its effects on epigenetic alterations . Additionally, more research is needed to fully understand its synthesis, molecular structure, physical and chemical properties, and safety and hazards. The potential of Squamocin G as a therapeutic agent for cancer is promising, but more research is needed to fully realize this potential.

Propriétés

Numéro CAS |

123123-32-0 |

|---|---|

Nom du produit |

Squamocin G |

Formule moléculaire |

C37H66O7 |

Poids moléculaire |

622.9 g/mol |

Nom IUPAC |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34?,35+,36+/m0/s1 |

Clé InChI |

MBABCNBNDNGODA-BAVRERFOSA-N |

SMILES isomérique |

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

SMILES canonique |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bullatacin; LI 12105; LI-12105; LI12105 Rolliniastatin 2; Squamocin G; Annonareticin; ( )-Bullatacin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

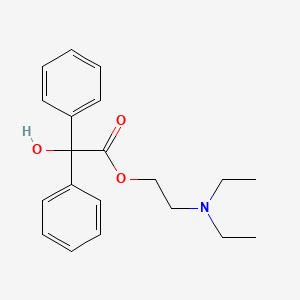

![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)